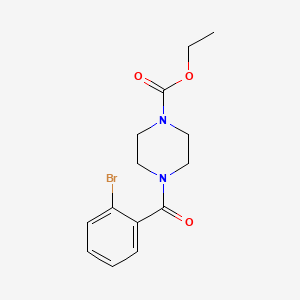
Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is an organic compound with the molecular formula C({14})H({17})BrN({2})O({3}) It is a derivative of piperazine, a heterocyclic amine, and features a bromobenzoyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The process begins with the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.
Nucleophilic Substitution: The 2-bromobenzoyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form 4-(2-bromobenzoyl)piperazine.
Esterification: Finally, the 4-(2-bromobenzoyl)piperazine is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the benzoyl group.
Oxidation: N-oxide derivatives of the piperazine ring.
Scientific Research Applications
Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The bromobenzoyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the ligand-receptor complex.
Comparison with Similar Compounds
Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate: Contains a fluorine atom in place of bromine.
Ethyl 4-(2-methylbenzoyl)piperazine-1-carboxylate: Features a methyl group instead of a halogen.
The uniqueness of this compound lies in the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate as effectively.
Properties
Molecular Formula |
C14H17BrN2O3 |
|---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10H2,1H3 |
InChI Key |
ALTHABJBTPDVRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















